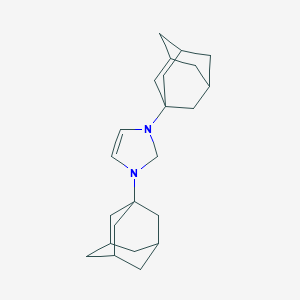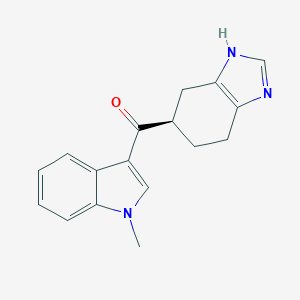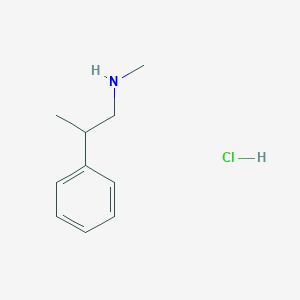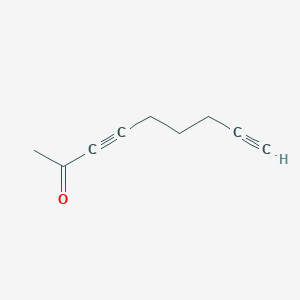
Nona-3,8-diyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,8-diyn-2-one is a natural compound that is found in many plants, including the common sage, Salvia officinalis. This compound has been found to have a variety of potential applications in scientific research, particularly in the areas of medicine and biochemistry. In
Applications De Recherche Scientifique
Nona-3,8-diyn-2-one has been found to have a variety of potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that Nona-3,8-diyn-2-one can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of Nona-3,8-diyn-2-one is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Nona-3,8-diyn-2-one has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Nona-3,8-diyn-2-one has been found to have antioxidant properties and may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nona-3,8-diyn-2-one in lab experiments is that it is a natural compound that can be extracted from plants. This makes it relatively easy to obtain and purify. Additionally, Nona-3,8-diyn-2-one has been found to have low toxicity, which makes it a safer alternative to many synthetic compounds. However, one limitation of using Nona-3,8-diyn-2-one in lab experiments is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are many potential future directions for research on Nona-3,8-diyn-2-one. One area of interest is its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research is needed to explore the potential use of Nona-3,8-diyn-2-one in the treatment of inflammatory diseases and other conditions. Finally, more research is needed to explore the potential advantages and limitations of using Nona-3,8-diyn-2-one in lab experiments.
Méthodes De Synthèse
The synthesis of Nona-3,8-diyn-2-one is a complex process that involves several steps. One common method involves the extraction of the compound from sage leaves using organic solvents such as ethanol or methanol. The extracted compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
127390-84-5 |
|---|---|
Nom du produit |
Nona-3,8-diyn-2-one |
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
nona-3,8-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3 |
Clé InChI |
UUOSXHBKPABHBD-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCCCC#C |
SMILES canonique |
CC(=O)C#CCCCC#C |
Synonymes |
3,8-Nonadiyn-2-one (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



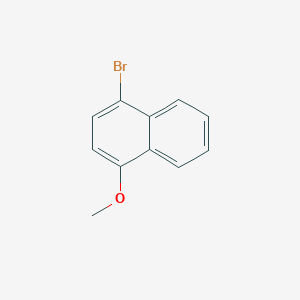
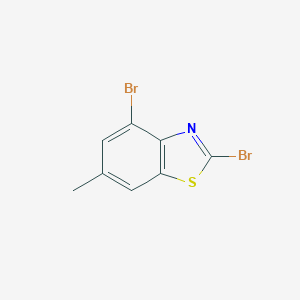
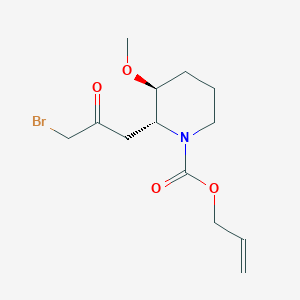
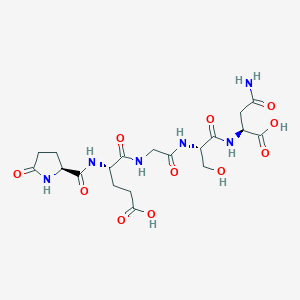
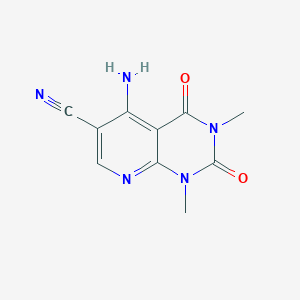
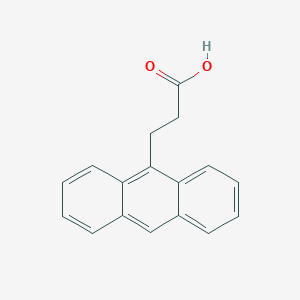
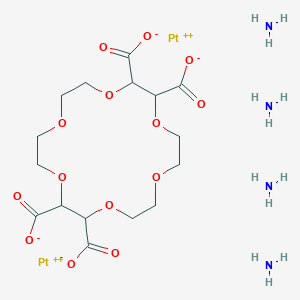
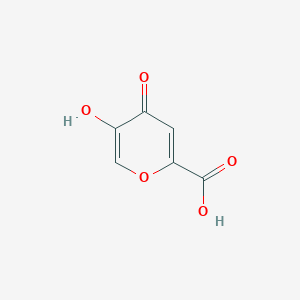
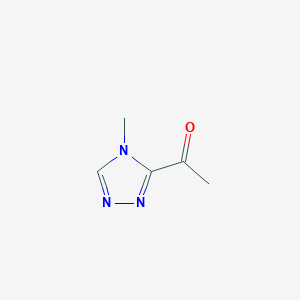
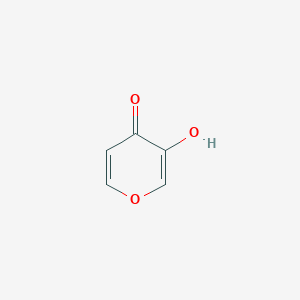
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
